Acute Oral Toxicity vs. AIBN: A >10-Fold Safety Margin for 2-tert-Butylazo-2-hydroxypropane
2-tert-Butylazo-2-hydroxypropane exhibits an oral LD50 of 329 mg/kg in rats, which is more than 10-fold higher (i.e., substantially less acutely toxic) than that of the widely used symmetrical initiator AIBN (LD50 25–30 mg/kg oral rat) [1]. The compound also shows lower dermal toxicity (LD50 88.4 mg/kg rabbit) and low inhalation toxicity (LCLo >2 g/m³/1h rat) . This reduced acute toxicity profile is consistent with the class-level premise that unsymmetrical tertiary-aliphatic azoalkanes and their non-nitrile decomposition residues are significantly less toxic than AIBN, which generates the highly toxic solid tetramethylsuccinonitrile (TMSN) upon decomposition [1] [2].
| Evidence Dimension | Acute Oral Toxicity in Rat (LD50) |
|---|---|
| Target Compound Data | 329 mg/kg |
| Comparator Or Baseline | AIBN: 25–30 mg/kg |
| Quantified Difference | Target compound is ~11–13 times less toxic (higher LD50 value) |
| Conditions | Oral administration to rodent (rat); EPA standard acute toxicity testing protocols |
Why This Matters
A >10-fold higher LD50 directly reduces occupational hazard classification and broadens the scope of industrial applications where AIBN is excluded due to toxic dust and residue risks, such as food-contact packaging polymerization.
- [1] Fscichem. (2025). Azobisisobutyronitrile (AIBN) Safety Data Sheet. LD50 Oral Rat: 25–30 mg/kg. View Source
- [2] MacLeay, R. E., Sheppard, C. S., & Lange, H. C. (1974). Unsymmetrical tertiary-aliphatic azoalkanes. U.S. Patent No. 4,007,165. Washington, DC: U.S. Patent and Trademark Office. View Source
